Cadusafos

概要

説明

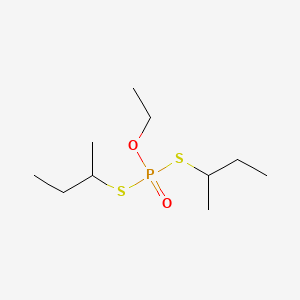

Cadusafos, also known as O-ethyl S,S-di-sec-butyl phosphorodithioate, is a synthetic organic thiophosphate compound. It is primarily used as an insecticide and nematicide to control parasitic nematode populations in agricultural settings. This compound is a volatile and persistent clear liquid that acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of pests .

準備方法

Synthetic Routes and Reaction Conditions: Cadusafos is synthesized through a multi-step chemical process. The synthesis involves the reaction of phosphorus pentasulfide with ethanol to form O-ethyl phosphorodithioic acid. This intermediate is then reacted with sec-butyl alcohol in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .

化学反応の分析

Types of Reactions: Cadusafos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodithioic acid and sec-butyl alcohol.

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy group with other functional groups.

Major Products Formed:

Hydrolysis Products: Phosphorodithioic acid and sec-butyl alcohol.

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Various substituted phosphorodithioates.

科学的研究の応用

Introduction to Cadusafos

This compound is a synthetic organothiophosphate compound primarily utilized as an insecticide and nematicide, effective against various parasitic nematodes. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme for the proper functioning of the nervous system in both insects and mammals. This compound is characterized by its volatility and persistence, making it suitable for agricultural applications, particularly in crops sensitive to nematode infestations.

Agricultural Use

This compound is predominantly used in agriculture to manage nematode populations that threaten crop yields. Its effectiveness has been demonstrated against several species, including:

- Rotylenchulus reniformis

- Meloidogyne incognita

Metabolism and Environmental Impact

This compound undergoes significant metabolic transformations in both plants and animals. In a study involving rats, approximately 90% of administered this compound was eliminated within 48 hours, primarily through urine (75%), with minor amounts excreted in feces (5-15%) and as carbon dioxide (10-15%). Tissue analysis indicated low residual levels, suggesting minimal bioaccumulation .

In plants, this compound is metabolized through hydrolysis followed by oxidation, leading to various polar metabolites. Studies conducted on crops such as tomato and potato have shown that this compound is oxidized and conjugated with glucose in plant matrices, which affects its persistence and potential residues in food products .

Soil Transport Studies

Research has investigated the transport behavior of this compound in tropical undisturbed soil columns. These studies aimed to understand the degradation rates and mobility of this compound in different soil types. The results indicated that this compound could migrate through soil profiles, which raises concerns about groundwater contamination .

Metabolomics Analysis

A recent study utilized an exposomic approach to identify urinary metabolites of this compound and prothiofos in humans. This research highlighted the presence of specific metabolites linked to this compound exposure, providing insights into human health risks associated with agricultural use .

Efficacy Comparison with Other Pesticides

作用機序

Cadusafos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons. This overstimulation results in paralysis and death of the nematodes and insects .

類似化合物との比較

Cadusafos belongs to the organophosphate class of insecticides and nematicides. Similar compounds include:

Ethoprophos: Another organophosphate nematicide with a similar mechanism of action but different chemical structure.

Fensulfothion: An organophosphate insecticide with similar applications but different toxicity profiles.

Fenamiphos: A nematicide with a broader spectrum of activity but higher toxicity to non-target organisms.

Uniqueness of this compound: this compound is unique due to its high volatility and persistence in the environment, making it effective for long-term control of nematodes. It also has a relatively low toxicity to humans compared to other organophosphates .

生物活性

Cadusafos, an organophosphate compound, is primarily used as a nematicide and insecticide. Its effectiveness against plant-parasitic nematodes, particularly root-knot nematodes, has been well-documented in various studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in controlling nematodes, and potential environmental impacts.

This compound functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and nematodes. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of the nervous system, ultimately resulting in paralysis and death of the target organisms .

Efficacy Against Nematodes

Research indicates that this compound is particularly effective against root-knot nematodes such as Meloidogyne javanica. A study conducted in Iran demonstrated that optimal concentrations of this compound significantly reduced nematode populations and improved plant growth. The study found that applying 2 mg a.i. (active ingredient) per kg of soil resulted in approximately 88% fewer galls and a 94% reduction in the nematode reproduction factor when combined with specific fungal treatments .

Table 1: Efficacy of this compound on Root-Knot Nematodes

| Treatment Combination | Gall Formation Reduction (%) | Intact Eggs Reduction (%) | Nematode Reproduction Factor Reduction (%) |

|---|---|---|---|

| 2 mg a.i. This compound + Trichoderma | 88 | 97 | 94 |

| 1 mg a.i. This compound + 10^7 conidia/ml | 31 | 14 | 15 |

| Control | - | - | - |

Case Study 1: Agricultural Application in Iran

In a controlled study involving Cucurbita pepo, researchers evaluated the effectiveness of this compound against Meloidogyne javanica. The study utilized a response surface methodology to determine optimal concentrations for maximum efficacy. Results indicated that combining this compound with Trichoderma longibrachiatum enhanced plant growth while minimizing nematode reproduction .

Case Study 2: Environmental Impact Assessment

This compound has raised concerns regarding its toxicity to non-target organisms. It is highly toxic to mammals, birds, and earthworms, with moderate toxicity to honeybees and aquatic organisms. Its persistence in soil and water systems poses potential risks for bioaccumulation and environmental health .

Environmental Concerns

特性

IUPAC Name |

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037505 | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 112-114 °C at 0.8 mm Hg | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129.4 °C (Seta closed cup) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid, Light to dark-gray amorphous granules | |

CAS No. |

95465-99-9 | |

| Record name | Cadusafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95465-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadusafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADUSAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cadusafos exert its insecticidal and nematicidal effects?

A1: this compound works by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and nematodes. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting nervous system function. [, ]

Q2: Does the inhibition of acetylcholinesterase by this compound affect non-target organisms?

A2: While this compound primarily targets pests and nematodes, its impact on non-target organisms, including beneficial soil microorganisms, is a concern. Research has shown that this compound can negatively affect microbial activity and diversity in soil. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C10H22O2PS2 and has a molecular weight of 266.4 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers don't include detailed spectroscopic data, analytical techniques such as gas chromatography (GC) are commonly used to detect and quantify this compound residues in various matrices, including soil, water, and plant tissues. [, , , , ]

Q5: How does the application method influence the persistence and uptake of this compound in plants?

A5: Research suggests that the application method significantly impacts the persistence and uptake of this compound. For example, spot treatments in tomato crops led to higher residue levels in roots and shoots compared to broadcast or furrow application. []

Q6: How does the presence of other agricultural amendments like NPK fertilizers and farmyard manure affect the persistence of this compound in soil?

A6: Studies have shown that the presence of other agricultural amendments can influence the persistence of this compound in soil. For instance, farmyard manure at higher rates enhanced its persistence, while NPK fertilizers decreased its persistence. []

Q7: How persistent is this compound in the soil environment?

A7: this compound exhibits variable persistence in different soil types, influenced by factors like organic matter content, clay content, and microbial activity. [, ] In alluvial soil, it was found to be more persistent than carbosulfan and triazophos. []

Q8: Can repeated applications of this compound lead to enhanced degradation?

A8: Yes, research indicates that repeated applications of this compound can lead to enhanced biotransformation and cross-adaptation, potentially reducing its efficacy over time. []

Q9: Does biochar amendment influence the degradation and uptake of this compound?

A9: Studies have shown that biochar amendment to soil can significantly alter the sorption and degradation dynamics of this compound. Biochar increased its sorption capacity, reducing its bioavailability and uptake by plants. []

Q10: How does this compound move and leach in different soil types?

A10: The movement and leaching of this compound vary depending on the soil type. For example, leaching was found to be highest in red soil, followed by alluvial soil, and lowest in black soils. []

Q11: What are the environmental concerns associated with this compound use?

A11: The leaching of this compound into groundwater and surface water is a significant concern, particularly in tropical regions with high rainfall and permeable soils. [, ]

Q12: What is the toxicity profile of this compound?

A12: this compound is classified as highly hazardous to human health (Class I pesticide) and dangerous to the environment. [] It is an acetylcholinesterase inhibitor and can cause adverse effects on the nervous system. []

Q13: What are some potential alternatives to this compound for nematode control?

A13: Researchers are exploring alternative nematode control methods, including the use of biocontrol agents like Trichoderma spp. and Bacillus spp., as well as resistant rootstocks for crops like cucumber. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。